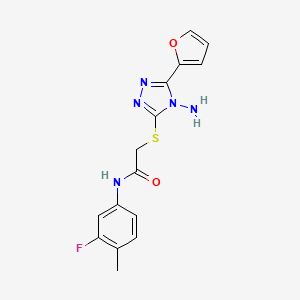
4-Chloro-3,5-dimethylphenyl diphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dimethylphenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, which is further connected to a diphenylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl diphenylcarbamate typically involves the reaction of 4-chloro-3,5-dimethylphenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
4-Chloro-3,5-dimethylphenol+Diphenylcarbamoyl chloride→4-Chloro-3,5-dimethylphenyl diphenylcarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3,5-dimethylphenyl diphenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding phenol and diphenylamine.
Oxidation and Reduction: The phenyl rings can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-Chloro-3,5-dimethylphenol and diphenylamine.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Applications De Recherche Scientifique
4-Chloro-3,5-dimethylphenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl diphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the disruption of normal enzymatic activity. The chloro and methyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro and methyl groups but lacks the carbamate moiety.
Diphenylcarbamate: Contains the carbamate group but lacks the chloro and methyl substitutions.
4-Chloro-3,5-dimethylphenyl 2-thiophenecarboxylate: Similar structure with a thiophene ring instead of the diphenylcarbamate group.
Uniqueness
4-Chloro-3,5-dimethylphenyl diphenylcarbamate is unique due to the combination of its chloro, methyl, and carbamate groups, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Propriétés
Formule moléculaire |
C21H18ClNO2 |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
(4-chloro-3,5-dimethylphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C21H18ClNO2/c1-15-13-19(14-16(2)20(15)22)25-21(24)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clé InChI |
XJVWWHMJYROBPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)
![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135537.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)
